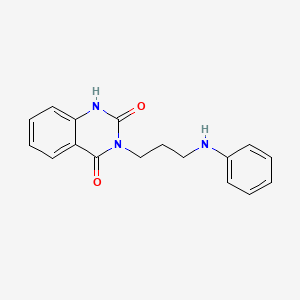

3-(3-Phenylamino-propyl)-1H-quinazoline-2,4-dione

Description

Properties

IUPAC Name |

3-(3-anilinopropyl)-1H-quinazoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2/c21-16-14-9-4-5-10-15(14)19-17(22)20(16)12-6-11-18-13-7-2-1-3-8-13/h1-5,7-10,18H,6,11-12H2,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMBDZLZBEIMRGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NCCCN2C(=O)C3=CC=CC=C3NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50538868 | |

| Record name | 3-(3-Anilinopropyl)quinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50538868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94507-33-2 | |

| Record name | 3-(3-Anilinopropyl)quinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50538868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Conventional Multi-Step Synthesis

Introduction of Propylamine Group :

- Intermediate: Quinazoline-2,4-dione.

- Reaction: The intermediate is treated with 3-bromopropylamine in the presence of a base (e.g., potassium carbonate) to introduce the propylamine group.

- Solvent: Dimethylformamide (DMF) is commonly used.

-

- Reaction: Nucleophilic substitution using aniline to replace the bromine atom with a phenyl group.

- Catalyst/Base: Sodium hydroxide or triethylamine is employed to facilitate the reaction.

One-Pot Synthesis

One-pot synthesis methods simplify the process by combining multiple steps into a single reaction vessel:

- First Step : Isatoic anhydride reacts with a primary amine (e.g., 3-bromopropylamine) to form an intermediate.

- Second Step : The intermediate is reacted with triphosgene and aniline in the same reaction mixture to yield 3-(3-Phenylamino-propyl)-1H-quinazoline-2,4-dione.

- Advantages :

Microwave-Assisted Synthesis

Microwave-assisted techniques are used to enhance reaction efficiency:

- Process :

- Reactants: Quinazoline core precursor, bromopropylamine, and aniline.

- Conditions: Microwave irradiation at ~150°C for a few minutes.

- Outcome: Significantly reduced reaction time with comparable or improved yields compared to conventional methods.

Optimization Techniques

Use of Catalysts

Catalysts such as N,N-diisopropylethylamine (DIPEA) have been shown to improve yields by facilitating nucleophilic substitution reactions.

Continuous Flow Reactors

Continuous flow reactors allow precise control over reaction parameters (temperature, pressure), leading to higher yields and scalability for industrial production.

Reaction Analysis

Spectroscopic Confirmation

The structure of synthesized compounds is confirmed using techniques such as:

- NMR Spectroscopy :

- Mass Spectrometry :

- Infrared Spectroscopy :

- Characteristic peaks for carbonyl groups ($$ C=O $$) and amine groups ($$ N-H $$).

Chemical Reactions Analysis

Types of Reactions

3-(3-Phenylamino-propyl)-1H-quinazoline-2,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, especially at the phenylamino group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Aniline in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline-2,4-dione derivatives, while reduction can lead to the formation of amine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research has shown that derivatives of quinazoline-2,4-dione exhibit notable antimicrobial properties. A series of quinazoline-2,4(1H,3H)-dione derivatives were synthesized and evaluated for their activity against various bacterial strains. The most promising compounds demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, with certain derivatives outperforming standard antibiotics like ampicillin .

Anticancer Potential

The compound is also being investigated for its anticancer properties. Studies have indicated that quinazoline derivatives can inhibit the proliferation of cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell signaling pathways. For instance, certain derivatives showed significant cytotoxic effects in vitro against cancer cell lines, suggesting potential as therapeutic agents .

Biological Research Applications

Biochemical Probes

Due to its ability to interact with biological targets, 3-(3-Phenylamino-propyl)-1H-quinazoline-2,4-dione is being explored as a biochemical probe. Its interactions with enzymes and receptors can modulate cellular responses, making it valuable for studying signal transduction pathways and enzyme kinetics .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of related quinazoline compounds against cisplatin-induced ototoxicity. These compounds were shown to inhibit apoptosis and reduce oxidative stress in neuronal cell models, indicating potential applications in treating hearing loss associated with chemotherapy .

Material Science Applications

Synthesis of Advanced Materials

The compound serves as a building block for synthesizing more complex molecules used in advanced materials. Its unique chemical structure allows for the development of specialty chemicals with tailored properties for specific industrial applications .

Table 1: Antimicrobial Activity of Quinazoline Derivatives

| Compound ID | Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) | Comparison Drug |

|---|---|---|---|---|

| Compound 13 | Staphylococcus aureus | 9 | 65 | Ampicillin |

| Compound 14a | Escherichia coli | 15 | 75 | Vancomycin |

| Compound 15 | Candida albicans | 11 | 80 | Ampicillin |

This table summarizes the antimicrobial activities of selected quinazoline derivatives compared to standard drugs.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Compound ID | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 12 |

| Compound B | HeLa (Cervical Cancer) | 8 |

This table presents the cytotoxicity data of selected compounds against various cancer cell lines.

Mechanism of Action

The mechanism of action of 3-(3-Phenylamino-propyl)-1H-quinazoline-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain kinases involved in cell signaling pathways, leading to altered cellular responses. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Quinazoline-Dione Derivatives

- 3-(4-Methylphenyl)-1H-quinazoline-2,4-dione: This analog replaces the phenylaminopropyl group with a 4-methylphenyl substituent.

- 3'-(Phenylamino)-1'H-spiro[indoline-3,2'-quinazoline]-2,4'(3'H)-dione: A spirocyclic quinazoline-dione with demonstrated antibacterial activity. The spiro structure introduces conformational rigidity, which may enhance target specificity compared to linear substituents like the phenylaminopropyl chain .

- 3-(3-Oxo-3-phenylpropyl)-quinazolin-4(3H)-one: Features a ketone group instead of the phenylamino moiety.

Table 1: Structural Comparison of Quinazoline-Dione Derivatives

Chroman-2,4-dione and Thiazolidine-2,4-dione Derivatives

Compounds such as 3-(1-(phenylamino)ethylidene)-chroman-2,4-dione and 3-(2-aminoethyl)-5-(3-phenylpropylidene)-thiazolidine-2,4-dione share similar bond lengths and angles with the target compound, indicating structural stability . However, their distinct cores (chroman or thiazolidine vs. quinazoline) lead to divergent biological activities:

- Chroman-diones are less studied in the provided evidence but may exhibit antioxidant properties due to the chroman core .

- Thiazolidine-diones (e.g., YPC-21440) act as Pan-Pim kinase inhibitors, with fluorophenyl and piperazine groups enhancing kinase selectivity .

Functional and Activity-Based Comparisons

Anticancer Activity

Antibacterial Activity

The spiroquinazoline-dione derivative from demonstrates antibacterial efficacy, likely due to its rigid structure interfering with bacterial enzymes. In contrast, pesticidal quinazolinones (e.g., fluquinconazole) incorporate triazole groups for antifungal activity, underscoring the role of substituents in determining biological targets .

Biological Activity

3-(3-Phenylamino-propyl)-1H-quinazoline-2,4-dione is a compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. Quinazolines and their derivatives are recognized for their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties. This article focuses on the biological activity of this specific compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a quinazoline core substituted with a phenylamino group and a propyl chain, which contributes to its biological activity.

Anticancer Activity

Research has demonstrated that quinazoline derivatives exhibit significant anticancer properties. In particular, this compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxic Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MX-1 | < 3.12 | PARP inhibition |

| A549 (Lung) | 5.0 | Induction of apoptosis |

| MCF7 (Breast) | 4.5 | Cell cycle arrest |

The compound has shown to inhibit PARP (Poly ADP-ribose polymerase), which is crucial for DNA repair mechanisms in cancer cells. This inhibition leads to increased cytotoxicity when combined with other chemotherapeutic agents like temozolomide .

Anti-inflammatory Activity

In addition to its anticancer potential, this compound has been studied for its anti-inflammatory effects. Quinazoline derivatives are known to modulate inflammatory pathways, making them candidates for treating inflammatory diseases.

Table 2: Anti-inflammatory Effects of this compound

| Model | Effect | Reference |

|---|---|---|

| Carrageenan-induced paw edema (rats) | Significant reduction in edema (p < 0.05) | |

| LPS-stimulated macrophages | Decreased TNF-alpha production by 40% |

These findings suggest that the compound may inhibit pro-inflammatory cytokines and reduce inflammation in vivo.

Antimicrobial Activity

The antimicrobial properties of quinazoline derivatives have also been explored. Preliminary studies indicate that this compound exhibits activity against various bacterial strains.

Table 3: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results highlight the potential of this compound as a lead for developing new antimicrobial agents .

Case Studies

A notable case study involved the use of this compound in combination therapy for cancer treatment. In an animal model with MX-1 xenograft tumors, the compound enhanced the efficacy of temozolomide, leading to a significant reduction in tumor size compared to control groups .

Another study focusing on its anti-inflammatory properties showcased its effectiveness in reducing symptoms in models of rheumatoid arthritis by inhibiting key inflammatory mediators .

Q & A

Q. What are the common synthetic routes for 3-(3-Phenylamino-propyl)-1H-quinazoline-2,4-dione, and how do reaction conditions influence yields?

- Methodological Answer : The compound can be synthesized via alkylation of quinazolinone derivatives with halogenated intermediates (e.g., 3-halo-1-phenylpropan-1-one) under basic conditions . Alternatively, copper-catalyzed reactions using DMPA as a one-carbon source and methyl ketones have been reported, though yields vary (e.g., 84% vs. lower yields in similar reactions) . Key variables include catalyst choice (metal vs. metal-free), solvent (DMF or TEA), and reaction time. For reproducible results, systematic optimization of temperature (room temperature vs. reflux) and stoichiometry is critical.

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the phenylamino-propyl side chain and quinazoline-2,4-dione core . X-ray crystallography provides definitive structural validation, particularly for resolving stereochemical ambiguities . High-resolution mass spectrometry (HR-MS) and HPLC (with UV detection at λ = 254 nm) are recommended for purity assessment, especially to detect unreacted intermediates like 4-chloro-2-phenylquinazoline .

Q. How can researchers assess the compound’s preliminary biological activity in antimicrobial studies?

- Methodological Answer : Standardized protocols include broth microdilution assays (e.g., MIC determination against Staphylococcus aureus or Pseudomonas aeruginosa) . For biofilm inhibition, crystal violet staining coupled with confocal microscopy is effective . Positive controls (e.g., ciprofloxacin) and solvent controls (DMSO) must be included to validate results. Dose-response curves (0.5–128 µg/mL) help establish potency thresholds .

Advanced Research Questions

Q. How do structural modifications to the phenylamino-propyl side chain affect bioactivity?

- Methodological Answer : Structure-activity relationship (SAR) studies suggest that substituting the phenyl group with electron-withdrawing groups (e.g., -CF₃) enhances antimicrobial activity . Introducing spiro moieties (e.g., 1,3-diazaspiro[4.5]decane-2,4-dione) can improve metabolic stability . Computational docking (AutoDock Vina) and molecular dynamics simulations (AMBER) are recommended to predict binding affinities to targets like bacterial topoisomerases .

Q. What strategies resolve contradictions in synthetic yields reported across studies?

- Methodological Answer : Discrepancies often arise from catalyst efficiency (e.g., copper vs. palladium) and solvent polarity . A stepwise approach involves:

- Comparing intermediates (e.g., 3-halo-1-phenylpropan-1-one purity).

- Screening alternative catalysts (e.g., FeCl₃ for greener synthesis).

- Using design of experiments (DoE) to optimize time, temperature, and solvent ratios .

Q. How can researchers mitigate the need for metal catalysts in synthesis?

- Methodological Answer : Metal-free routes include photoredox catalysis (e.g., eosin Y under blue LED light) or organocatalytic methods using thiourea derivatives . Recent advances in electrochemical synthesis (e.g., undivided cell setups with graphite electrodes) show promise for scalable, sustainable production .

Q. What mechanistic insights exist for the compound’s degradation under oxidative conditions?

- Methodological Answer : Hydroxyl radical (HO•)-mediated degradation pathways can be studied via electron paramagnetic resonance (EPR) spectroscopy and DFT calculations . Key degradation products (e.g., chroman-2,4-dione derivatives) are identified using LC-MS/MS. Accelerated stability testing (40°C/75% RH for 6 months) under ICH guidelines is advised for preclinical formulations .

Q. Which preclinical models are suitable for evaluating local tissue toxicity?

- Methodological Answer : Rabbit skin irritation assays (2% aqueous solutions) are standard for acute toxicity . For systemic effects, zebrafish embryo toxicity assays (LC₅₀ determination) and murine pharmacokinetic studies (plasma half-life, tissue distribution) provide complementary data . Histopathological analysis of liver and kidney tissues post-administration is critical for safety profiling.

Q. How can computational modeling guide the design of derivatives with improved blood-brain barrier (BBB) penetration?

- Methodological Answer : Predict BBB permeability using QSAR models (e.g., VolSurf+ descriptors) and PAMPA-BBB assays . Substituents like -CF₃ or piperazine groups enhance logP values (optimal range: 2–4) and reduce P-glycoprotein efflux . In silico ADMET tools (SwissADME, pkCSM) validate predictions before in vivo testing.

Q. What experimental designs are recommended for studying synergistic effects with existing antibiotics?

- Methodological Answer :

Checkerboard assays (FIC index ≤0.5 indicate synergy) against multidrug-resistant strains (e.g., MRSA) . Time-kill kinetics (0–24 h) and fractional inhibitory concentration (FIC) analysis are paired with transcriptomics (RNA-seq) to identify co-targeted pathways (e.g., cell wall synthesis and DNA gyrase inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.